molecular formula C17H26N2O B11012407 (2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide

(2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide

Cat. No.: B11012407
M. Wt: 274.4 g/mol
InChI Key: SOOWYGQLUVEAEP-CCEZHUSRSA-N
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Description

(2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a phenylprop-2-enamide moiety. This compound is often utilized in various fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the reaction of 3-(diethylamino)propylamine with 2-methyl-3-phenylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, like triethylamine, can facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

(E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C17H26N2O/c1-4-19(5-2)13-9-12-18-17(20)15(3)14-16-10-7-6-8-11-16/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3,(H,18,20)/b15-14+

InChI Key

SOOWYGQLUVEAEP-CCEZHUSRSA-N

Isomeric SMILES

CCN(CC)CCCNC(=O)/C(=C/C1=CC=CC=C1)/C

Canonical SMILES

CCN(CC)CCCNC(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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